

# Molecular weight and formula of 1H-1,2,3-Benzotriazole-5-carbonitrile

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## Compound of Interest

Compound Name: 1H-1,2,3-Benzotriazole-5-carbonitrile

Cat. No.: B1282557

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An In-Depth Technical Guide to **1H-1,2,3-Benzotriazole-5-carbonitrile** for Researchers and Drug Development Professionals

## Introduction

The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. As a fused bicyclic system, it serves as a valuable framework for the design of novel therapeutic agents. This technical guide focuses on a specific derivative, **1H-1,2,3-Benzotriazole-5-carbonitrile**, providing a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development. While specific experimental data for this particular nitrile-substituted analogue is limited in publicly available literature, this guide extrapolates from well-documented research on closely related benzotriazole derivatives to present its likely characteristics and therapeutic potential.

## Core Molecular and Physical Properties

**1H-1,2,3-Benzotriazole-5-carbonitrile** is a small molecule featuring a fused benzene and triazole ring system, with a nitrile functional group at the 5-position. The nitrile group, a potent pharmacophore, can act as a bioisostere for carbonyl groups, engaging in hydrogen bonding and other polar interactions with biological targets.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub>	
Molecular Weight	144.13 g/mol	
IUPAC Name	2H-benzotriazole-5-carbonitrile	
CAS Number	24611-70-9	

## Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile

The synthesis of **1H-1,2,3-Benzotriazole-5-carbonitrile** is anticipated to follow the well-established synthetic route for benzotriazoles, which involves the diazotization of an ortho-phenylenediamine derivative. In this case, the logical precursor is 3,4-diaminobenzonitrile. The reaction proceeds via the formation of a mono-diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization to form the stable triazole ring.

### Experimental Protocol: Synthesis from 3,4-diaminobenzonitrile

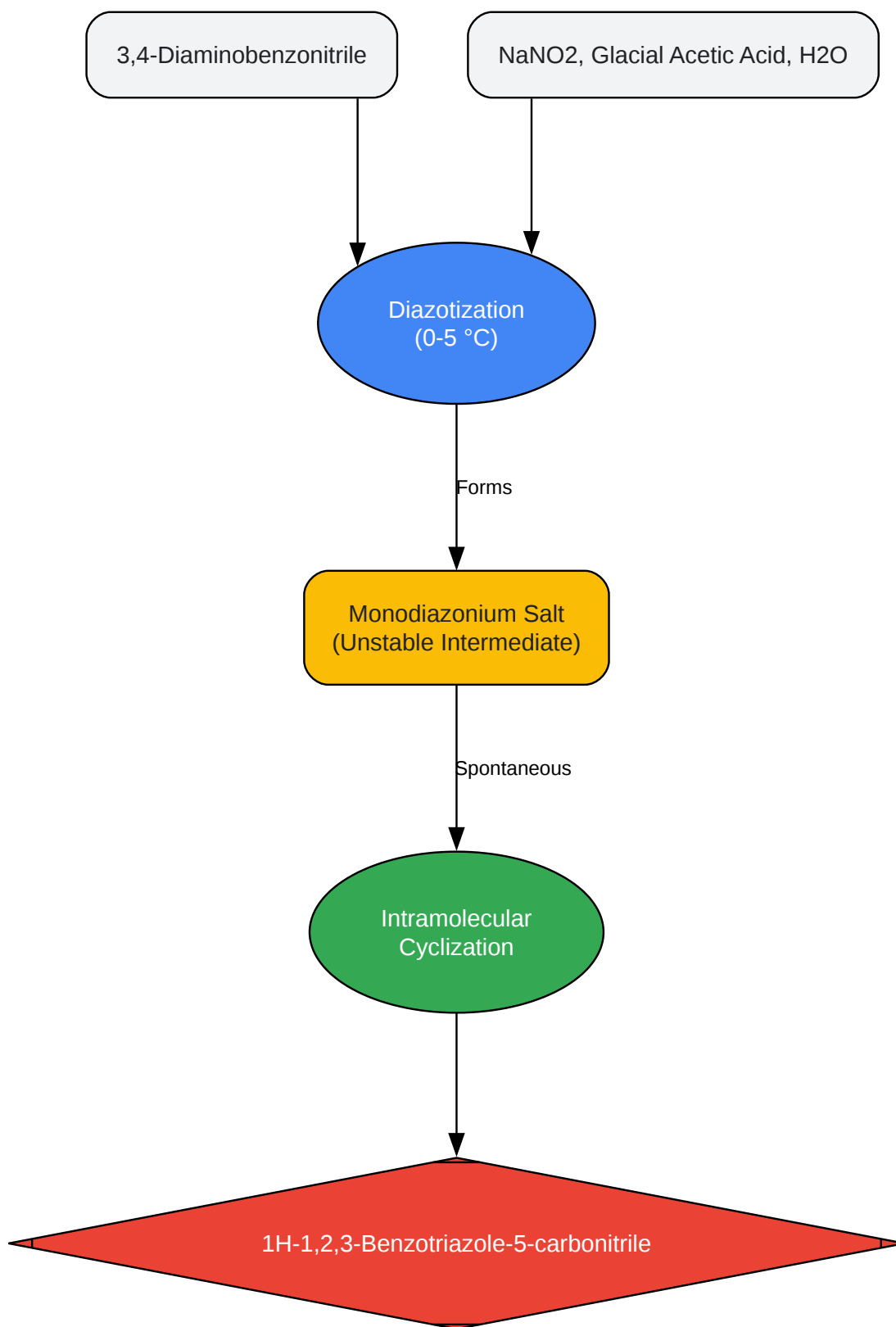
This protocol is adapted from the standard synthesis of benzotriazole derivatives.

Materials:

- 3,4-diaminobenzonitrile
- Glacial Acetic Acid
- Sodium Nitrite (NaNO<sub>2</sub>)
- Deionized Water
- Ice Bath
- Standard laboratory glassware and filtration apparatus

Procedure:

- **Preparation of the Amine Solution:** In a beaker, dissolve 3,4-diaminobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.
- **Cooling:** Place the beaker in an ice bath and cool the solution to approximately 5 °C with stirring.
- **Diazotization:** Prepare a solution of sodium nitrite in cold water. Add the sodium nitrite solution to the cooled amine solution in one portion while stirring.
- **Reaction:** An exothermic reaction will occur, and the temperature will rise. The color of the solution will typically change. Continue stirring and allow the reaction mixture to stand and then cool.
- **Precipitation and Isolation:** As the mixture cools, the product, **1H-1,2,3-Benzotriazole-5-carbonitrile**, will precipitate out of solution. Further chilling in an ice bath can maximize the yield.
- **Purification:** Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent.



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Caption: Synthetic pathway for **1H-1,2,3-Benzotriazole-5-carbonitrile**.

# Biological Activities and Potential Therapeutic Applications

Benzotriazole and its derivatives are a wellspring of pharmacologically active compounds, demonstrating a wide spectrum of biological effects. These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

## Protein Kinase Inhibition

A significant area of research for benzotriazole derivatives is their activity as protein kinase inhibitors. Notably, halogenated benzotriazoles have been identified as potent and selective inhibitors of protein kinase CK2 (formerly casein kinase 2), a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Overexpression of CK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of CK2, and its analogues are continuously being explored to improve potency and drug-like properties. These inhibitors typically function by competing with ATP for binding in the kinase's active site. The benzotriazole scaffold fits snugly into the hydrophobic pocket of the ATP-binding site, and substitutions on the benzene ring can further enhance binding affinity and selectivity.

## Antiviral Activity

Derivatives of benzotriazole have shown promising activity against a range of RNA and DNA viruses. A notable example is their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. Some benzotriazole compounds have exhibited potent and selective inhibition of CVB5 with  $EC_{50}$  values in the low micromolar range. The mechanism of action for some of these antiviral benzotriazoles is thought to involve the early stages of viral infection, potentially by interfering with the attachment of the virus to host cells.

## Antimicrobial and Other Activities

The benzotriazole nucleus is also a key component in compounds with antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. Additionally, various derivatives have been investigated for their anti-inflammatory, analgesic, and antiprotozoal activities.

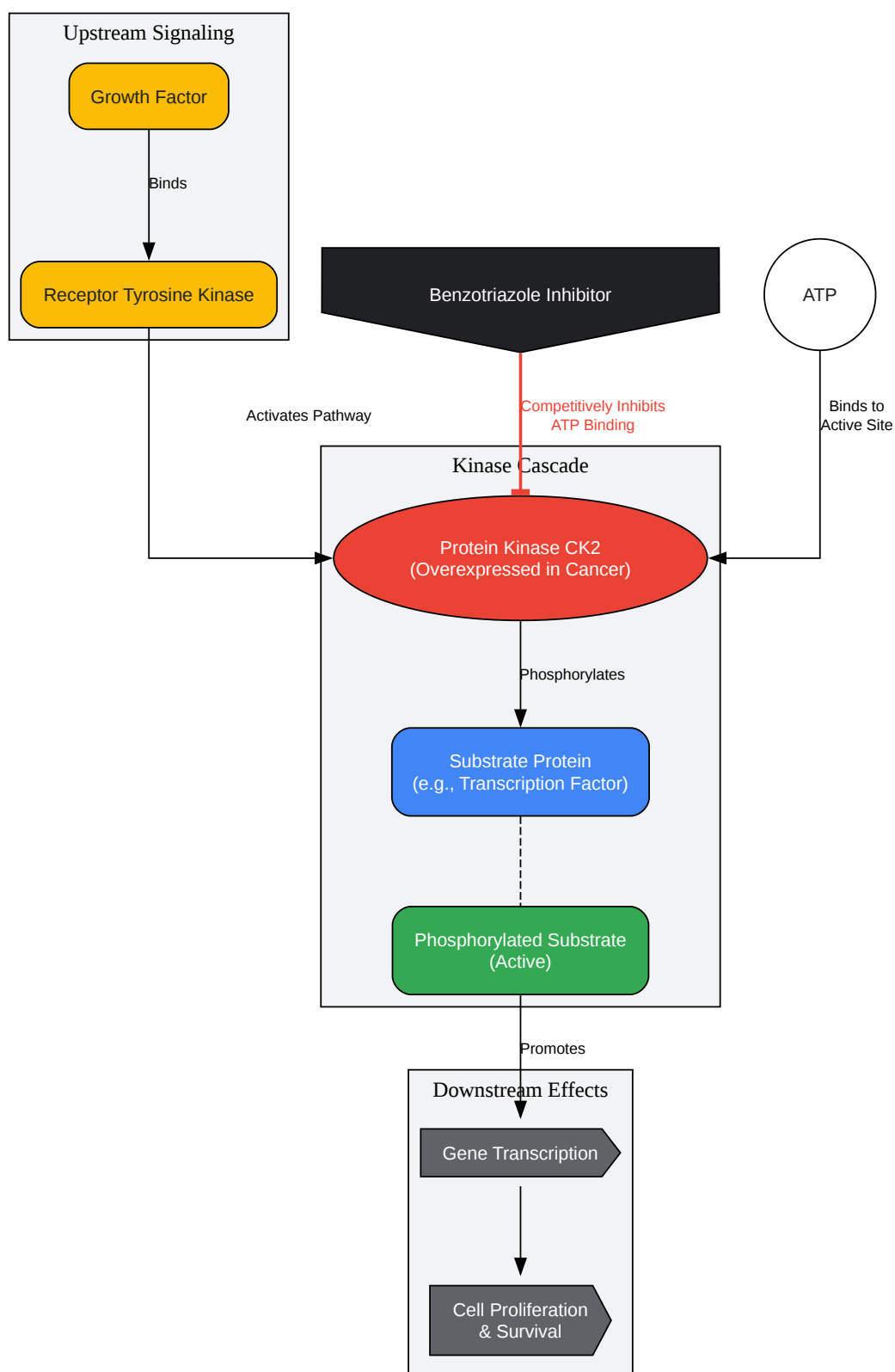
## Table of Biological Activities for Representative Benzotriazole Derivatives

Since specific quantitative data for **1H-1,2,3-Benzotriazole-5-carbonitrile** are not readily available, the following table summarizes the activities of other benzotriazole derivatives to illustrate the therapeutic potential of this compound class.

Compound Class/Derivative	Biological Activity	Target/Organism	Potency (IC <sub>50</sub> /EC <sub>50</sub> /MIC)
Tetrabromobenzotriazole (TBBt) Analogues	Protein Kinase CK2 Inhibition	Human Protein Kinase CK2	IC <sub>50</sub> in the low micromolar to nanomolar range
N-Substituted Benzotriazoles	Antiviral	Coxsackievirus B5 (CVB5)	EC <sub>50</sub> values ranging from 6 to 18.5 µM
Triazolo[4,5-f]-quinolinone carboxylic acids	Antibacterial	Escherichia coli	MIC values of 12.5 to 25 µg/mL
5,6-disubstituted Benzotriazoles	Antifungal	Candida albicans	MIC values ranging from 1.6 to 25 µg/mL

## Postulated Mechanism of Action: Protein Kinase Inhibition

The inhibitory action of benzotriazole derivatives on protein kinases like CK2 is a key area of interest in cancer drug development. The following diagram illustrates the general mechanism by which these small molecules can disrupt the signaling cascade that promotes cell proliferation.



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Caption: Mechanism of protein kinase CK2 inhibition by benzotriazoles.

## Conclusion and Future Directions

**1H-1,2,3-Benzotriazole-5-carbonitrile** represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into the broader class of benzotriazoles, it is reasonable to hypothesize that this compound may exhibit valuable biological activities, particularly as a protein kinase inhibitor or an antiviral agent. The presence of the nitrile group offers a key point for interaction with biological targets and may confer unique properties regarding potency, selectivity, and metabolic stability.

Future research should focus on the following areas:

- **Definitive Synthesis and Characterization:** The development and publication of a detailed, optimized synthetic protocol for **1H-1,2,3-Benzotriazole-5-carbonitrile**.
- **In Vitro Biological Screening:** Comprehensive screening of the compound against a panel of cancer cell lines, viruses, and microbial strains to identify its primary biological activities.
- **Mechanism of Action Studies:** If activity is confirmed, subsequent studies should aim to elucidate the specific molecular targets and signaling pathways modulated by the compound.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogues to understand the contribution of the nitrile group and to optimize the benzotriazole scaffold for enhanced therapeutic potential.

This technical guide provides a foundational understanding of **1H-1,2,3-Benzotriazole-5-carbonitrile** for researchers in drug discovery. The insights drawn from related compounds strongly suggest that this molecule is a worthy candidate for further investigation.

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